REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][NH:3]1.[NH4+]=[S:11]>CO>[O:1]=[C:2]1[C:7]([C:8](=[S:11])[NH2:9])=[CH:6][CH:5]=[CH:4][NH:3]1
|
Name
|
|
Quantity
|
0.211 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=CC=C1C#N
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium sulfide
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was triturated with methanol
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=CC=C1C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.174 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |